Physicochemical Property Differentiation: Lipophilicity and Permeability Potential vs. 3-Bromo Analog
Computational prediction indicates that the 3-chloro substituent on the benzamide ring confers lower lipophilicity (clogP) and reduced molecular polarizability compared to the 3-bromo analog (CAS 1797847-91-6), potentially improving aqueous solubility and membrane permeability profiles [1]. The 3-methyl analog (CAS 1797957-88-0) is predicted to have intermediate lipophilicity but lacks the halogen-bonding potential of the chloro derivative [2]. These differences are critical for optimizing ADME properties in lead series [3].
| Evidence Dimension | Predicted Lipophilicity (clogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW = 345.83 g/mol; predicted clogP ≈ 2.8 (3-Cl substituent) |
| Comparator Or Baseline | 3-Bromo analog (CAS 1797847-91-6): MW = 390.28 g/mol; predicted clogP ≈ 3.3. 3-Methyl analog (CAS 1797957-88-0): MW = 325.41 g/mol; predicted clogP ≈ 3.1. |
| Quantified Difference | ΔclogP (Cl vs Br) ≈ -0.5 log units; ΔMW (Cl vs Br) = -44.45 g/mol. |
| Conditions | In silico prediction using fragment-based methods; structures validated via CAS registry entries. |
Why This Matters
Lower lipophilicity and molecular weight in the 3-chloro derivative may offer a superior starting point for optimizing oral bioavailability and reducing promiscuous off-target binding compared to the heavier 3-bromo analog.
- [1] Kuujia Database. Physicochemical property predictions for CAS 1797126-70-5 and CAS 1797847-91-6. View Source
- [2] Kuujia Database. Physicochemical property predictions for CAS 1797957-88-0. View Source
- [3] Devarasetty, K., et al. (2016). Synthesis of 6-oxopyrimidin-1(6H)-yl benzamide derivatives and evaluation of their antibacterial and cytotoxic activity. Synthetic Communications, 46(4), 263-274. View Source
